molecular formula C15H15NO4 B1191871 ZEN-3694

ZEN-3694

カタログ番号 B1191871
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor ZEN-3694 binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

科学的研究の応用

Inhibition in Solid Tumor and Hematological Malignancies

ZEN-3694 has shown efficacy in treating a variety of solid tumor and hematological malignancies. As a novel BET bromodomain inhibitor, it has demonstrated potent activity against many solid tumor and hematological cell lines with sub-micromolar IC50 values. This includes its effectiveness in breast, prostate, lung, melanoma, AML, and DLBCL malignancies. ZEN-3694 also inhibits MYC mRNA expression, which is crucial in cancer development and progression. It has been observed to halt tumor growth in a dose-dependent manner in xenograft studies of AML, prostate, and breast cancer models (Attwell et al., 2015).

Combination Therapy in Metastatic Castration-Resistant Prostate Cancer

In a Phase Ib/IIa study, the combination of ZEN-3694 with enzalutamide was evaluated for safety and efficacy in patients with metastatic castration-resistant prostate cancer (mCRPC). This study showed that ZEN-3694, when combined with enzalutamide, demonstrated acceptable tolerability and potential efficacy, especially in mCRPC harboring low androgen receptor transcriptional activity (Aggarwal et al., 2020).

Enhancing Immunotherapy Efficacy

ZEN-3694 has been found to inhibit multiple tumor immune escape mechanisms, which makes it a potential candidate for combining with cancer immunotherapies. It targets various pathways suppressing the anti-tumor immune response, and its addition in treatment has shown to increase the efficacy of anti-PD1 in tumor growth inhibition. This includes downregulating checkpoints like B7H3 and PD-L1, upregulating MICA antigen, and inhibiting the differentiation and function of regulatory T cells (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

Research indicates that ZEN-3694, in combination with CDK4/6 inhibitors, can reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. This is particularly significant as patients with advanced hormone receptor-positive, HER2-negative breast cancer often develop resistance to current treatments. The combination approach involving ZEN-3694 shows potential in inhibiting proliferation and inducing apoptosis in resistant cell lines, offering a novel therapeutic strategy in this context (Kharenko et al., 2021).

Use in Artificial Intelligence-Powered Treatment Optimization

ZEN-3694's dosing in combination with enzalutamide for metastatic prostate cancer has been optimized using CURATE.AI, an artificial intelligence platform. This approach has led to increased treatment efficacy and tolerance, demonstrating the potential of AI in enhancing the effectiveness of combination chemotherapy involving ZEN-3694 (Pantuck et al., 2018).

Targeting Mechanisms of Resistance in ER+ Breast Cancers

ZEN-3694 has been shown to target several mechanisms of resistance to endocrine therapies in preclinical models of ER+ breast cancers. It effectively inhibits the proliferation of breast cancer cells resistant to endocrine therapies and CDK4/6 inhibitors, suggesting its potential as a novel therapeutic strategy for treating ER+ breast cancer patients developing resistance to these therapies (Kharenko et al., 2018).

特性

製品名

ZEN-3694

分子式

C15H15NO4

外観

Solid powder

同義語

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。